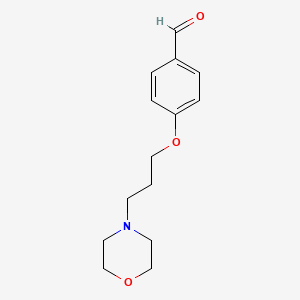

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a morpholine ring via a propoxy linker

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde typically involves the following steps:

Formation of the Propoxy Linker: The reaction begins with the preparation of 3-chloropropanol, which is then reacted with morpholine to form 3-(morpholin-4-yl)propanol.

Attachment to Benzaldehyde: The 3-(morpholin-4-yl)propanol is then reacted with 4-hydroxybenzaldehyde under basic conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: 4-(3-Morpholin-4-YL-propoxy)benzoic acid.

Reduction: 4-(3-Morpholin-4-YL-propoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde has been investigated for its potential therapeutic applications, particularly in the following areas:

- Antidepressant Activity : Compounds similar to this compound have demonstrated the ability to inhibit norepinephrine reuptake, suggesting potential antidepressant effects. Research indicates that these compounds can increase serotonin and norepinephrine levels in animal models, leading to improved behavioral outcomes associated with depression .

- Enzyme Inhibition : The compound's structural analogs have shown promise in inhibiting enzymes such as tyrosinase, which is involved in melanin production. This inhibition may have implications for developing skin-lightening agents and therapies for hyperpigmentation disorders .

Pharmacological Studies

Studies have focused on the interactions of this compound with various biological targets:

- Binding Affinity : Research aims to elucidate the binding affinity of this compound to specific receptors or enzymes, which is critical for understanding its pharmacodynamics and optimizing its efficacy.

- Anti-inflammatory Properties : Similar compounds have been shown to inhibit tumor necrosis factor-alpha production in models of endotoxemia, indicating potential anti-inflammatory effects that warrant further investigation .

Case Study 1: Antidepressant Activity

A study examined the effects of various norepinephrine reuptake inhibitors, including derivatives of this compound. Results indicated that these compounds significantly enhanced neurotransmitter levels in animal models, leading to improved outcomes in behavioral tests related to depression .

Case Study 2: Tyrosinase Inhibition

Research on structural analogs of this compound revealed that modifications to the phenolic structure could enhance or reduce inhibitory potency against tyrosinase. This finding suggests that the compound could be optimized for better efficacy in skin-related therapies .

Mecanismo De Acción

The mechanism of action of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is primarily related to its ability to interact with biological targets through its morpholine ring. The morpholine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.

Comparación Con Compuestos Similares

- 4-(3-Morpholin-4-YL-propoxy)benzoic acid

- 4-(3-Morpholin-4-YL-propoxy)benzyl alcohol

- 4-(3-Morpholin-4-YL-propoxy)aniline

Uniqueness: 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions that are not possible with its carboxylic acid or alcohol analogs. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is an organic compound with a molecular formula of C14H19NO3 and a molecular weight of approximately 249.31 g/mol. This compound features a benzaldehyde moiety substituted with a propoxy group that contains a morpholine ring, enhancing its solubility and potential interactions with biological targets. Its unique structure positions it as a subject of interest in medicinal chemistry, particularly for its potential biological activities.

The presence of the morpholine group in this compound contributes to its pharmacological properties. Morpholine derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects. The compound's structure allows for various synthetic pathways, which can lead to derivatives with enhanced biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzaldehyde derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes, leading to cell death .

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzaldehyde | Staphylococcus aureus | 8.0 mM (850 μg/mL) |

| This compound | E. coli, P. aeruginosa | Not specifically reported |

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression. The specific action mechanism remains to be fully elucidated but may involve interactions with key cellular proteins or pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit their activity or disrupt cellular processes.

Cellular Effects

In vitro studies suggest that this compound influences cellular functions by modulating signaling pathways and gene expression. It has been shown to alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and potentially affecting overall cell viability .

Case Studies

- Antibacterial Modulation : A study examined the effects of benzaldehyde on the efficacy of standard antibiotics against resistant strains of Staphylococcus aureus. The results indicated that benzaldehyde could reduce the MIC of certain antibiotics, suggesting a potential role in overcoming antibiotic resistance .

- Toxicity Assessment : Research involving Drosophila melanogaster demonstrated that while benzaldehyde derivatives exhibit antibacterial activity, they also pose toxicity risks at higher concentrations. This duality emphasizes the need for careful dosage considerations in therapeutic applications.

Propiedades

IUPAC Name |

4-(3-morpholin-4-ylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15/h2-5,12H,1,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOGMXOCLIIIMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524932 |

Source

|

| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71760-44-6 |

Source

|

| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.